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Compound of Interest

Compound Name: Hpk1-IN-26

Cat. No.: B10857815 Get Quote

Technical Support Center: Hpk1-IN-26
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential off-target effects of Hpk1-IN-26.

The following troubleshooting guides and frequently asked questions (FAQs) are designed to

address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with

Hpk1-IN-26. Could these be due to off-target effects?

A1: Yes, it is possible that the observed phenotypes are a result of Hpk1-IN-26 interacting with

unintended targets. Hpk1-IN-26, also referred to as Compound 1, is a potent inhibitor of

Hematopoietic Progenitor Kinase 1 (HPK1) with an IC50 of 0.0465 nM.[1] While generally

selective, it has been shown to have off-target activity against a few other kinases. A

biochemical screening assay against 265 kinases revealed that Hpk1-IN-26 has greater than

100-fold selectivity against 260 of these kinases.[1] However, the main off-target kinases with

less than 100-fold selectivity are Leucine-rich repeat kinase 2 (LRRK2) and other members of

the MAP4K family, namely MAP4K2, MAP4K3 (GLK), and MAP4K5.[1] Therefore, if your

experimental system expresses these kinases, the observed phenotypes could be a

consequence of their inhibition.

Q2: How can we confirm if the effects we are seeing are on-target (HPK1 inhibition) or off-

target?
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A2: To differentiate between on-target and off-target effects, consider the following strategies:

Use a structurally distinct HPK1 inhibitor: Employing another potent and selective HPK1

inhibitor with a different chemical scaffold can help determine if the observed phenotype is

specific to HPK1 inhibition. If both inhibitors produce the same effect, it is more likely to be

an on-target effect.

HPK1 knockdown or knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or

eliminate HPK1 expression in your cell model. If the phenotype of HPK1 depletion mirrors

the effect of Hpk1-IN-26 treatment, this provides strong evidence for an on-target

mechanism.

Rescue experiment: In an HPK1 knockout/knockdown background, express a version of

HPK1 that is resistant to Hpk1-IN-26. If the inhibitor's effect is diminished, it confirms the

phenotype is on-target.

Directly measure off-target activity: If you suspect a specific off-target is involved (e.g.,

LRRK2), you can use a selective inhibitor for that kinase to see if it phenocopies the effect of

Hpk1-IN-26.

Q3: What are the known off-target kinases for Hpk1-IN-26, and what is their potency compared

to HPK1?

A3: The primary known off-target kinases for Hpk1-IN-26 are LRRK2, MAP4K2, MAP4K3, and

MAP4K5. While a precise IC50 value for each of these off-targets from a single comprehensive

panel is not publicly available, the selectivity is reported to be less than 100-fold compared to

HPK1.

Quantitative Kinase Selectivity Profile of Hpk1-IN-26
(Compound 1)
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Target IC50 (nM) Selectivity vs. HPK1 (Fold)

HPK1 (MAP4K1) 0.0465[1] 1

LRRK2 < 4.65 < 100[1]

MAP4K2 < 4.65 < 100[1]

MAP4K3 (GLK) < 4.65 < 100[1]

MAP4K5 < 4.65 < 100[1]

*Note: Specific IC50 values for the off-target kinases are not available in the public domain.

The values are inferred based on the reported "less than 100-fold selectivity" relative to the

HPK1 IC50 of 0.0465 nM.[1]

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of Hpk1-IN-26
against HPK1 and potential off-target kinases using a radiometric or luminescence-based

assay format.

Materials:

Recombinant human kinase (e.g., HPK1, LRRK2, MAP4K2, MAP4K3, MAP4K5)

Kinase-specific substrate peptide or protein

Hpk1-IN-26 (or other test compounds) dissolved in DMSO

Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

ATP (radiolabeled [γ-32P]ATP for radiometric assay, or unlabeled ATP for luminescence

assay)

96-well or 384-well assay plates

Phosphocellulose paper or filter plates (for radiometric assay)
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Scintillation fluid (for radiometric assay)

ADP-Glo™ Kinase Assay kit (Promega) or similar (for luminescence assay)

Plate reader (scintillation counter or luminometer)

Procedure:

Compound Preparation: Prepare a serial dilution of Hpk1-IN-26 in DMSO. Further dilute the

compound in kinase assay buffer to the desired final concentrations.

Kinase Reaction Setup:

Add kinase assay buffer to each well of the assay plate.

Add the diluted Hpk1-IN-26 or DMSO (vehicle control) to the appropriate wells.

Add the recombinant kinase to each well.

Incubate for 10-15 minutes at room temperature to allow for compound binding to the

kinase.

Initiate Kinase Reaction:

Add a mixture of the kinase substrate and ATP to each well to start the reaction.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the

reaction is in the linear range.

Stop Reaction and Detect Signal:

Radiometric Assay:

Stop the reaction by adding phosphoric acid.

Spot the reaction mixture onto phosphocellulose paper or filter plates.

Wash the filters extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
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Add scintillation fluid and measure the incorporated radioactivity using a scintillation

counter.

Luminescence Assay (e.g., ADP-Glo™):

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the

remaining ATP.

Add the Kinase Detection Reagent to convert the generated ADP to ATP and then

measure the light produced by a luciferase reaction.

Measure luminescence using a plate reader.

Data Analysis:

Calculate the percentage of kinase activity remaining at each inhibitor concentration

relative to the DMSO control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations
HPK1 Signaling Pathway in T-Cell Receptor Activation
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Caption: HPK1 negatively regulates T-cell activation.

Experimental Workflow for Kinase Selectivity Profiling

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10857815?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Data Analysis

Prepare Serial Dilution
of Hpk1-IN-26

Set up Kinase Reactions
(Kinase + Compound)

Prepare Kinase Panel
(HPK1 and Off-Targets)

Initiate Reaction
(Add Substrate + ATP)

Incubate at 30°C

Stop Reaction &
Detect Signal

Measure Signal
(Radioactivity/Luminescence)

Calculate % Inhibition

Determine IC50 Values

Generate Selectivity Profile

Click to download full resolution via product page

Caption: Workflow for determining kinase inhibitor selectivity.
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On-Target vs. Off-Target Effect Troubleshooting Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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